Lactarorufin B is isolated from specific mushrooms, notably Lactarius aurantiacus and Lactarius subdulcis. These fungi are part of the Agaricales order, which includes many edible and medicinal mushrooms. The classification of Lactarorufin B as a sesquiterpene places it within a group of terpenoids that typically consist of three isoprene units, leading to a molecular formula that reflects its complex structure and potential functionalities .
The synthesis of Lactarorufin B can be approached through both natural extraction methods and synthetic organic chemistry techniques.
Natural Extraction:
Synthetic Methods:
The molecular structure of Lactarorufin B has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Lactarorufin B participates in various chemical reactions that enhance its utility in synthetic organic chemistry and medicinal applications.
The mechanism of action for Lactarorufin B is not fully understood but is believed to involve interactions with cellular pathways.
Lactarorufin B possesses several notable physical and chemical properties:
Lactarorufin B has several promising applications in various scientific fields:
Lactoferricin B (Lfcin B) is a bioactive peptide derived from bovine lactoferrin (Lf), a member of the evolutionarily conserved transferrin superfamily. The genomic organization of transferrins reveals a shared evolutionary trajectory originating from a primordial iron-binding protein. Gene duplication events approximately 125 million years ago led to the emergence of lactoferrin within the mammalian lineage [1] [2]. Transferrin superfamily members exhibit a characteristic bilobal structure, with human lactoferrin encoded by a single gene (LTF) on chromosome 3, producing an 80 kDa glycoprotein of ~690 amino acids [1] [7].
The evolutionary conservation of lactoferrin is evidenced by high structural homology across species. Comparative analyses of lactoferrins from humans, bovines, camels, buffalo, and horses reveal >70% sequence identity in the C-lobe region—the origin of Lfcin B [2]. This domain conservation underscores its critical role in host defense. The C-lobe retains greater structural stability than the N-lobe due to interdomain interactions (e.g., Arg587-Gln418 in humans), which are disrupted in camel lactoferrin due to a Pro418 substitution, leading to atypical "open" conformations in the iron-free state [2].
Table 1: Evolutionary Conservation of Lactoferrin C-lobe Features
Species | Sequence Identity to Human C-lobe (%) | Unique Structural Features | Iron Release pH Threshold |
---|---|---|---|
Human | 100 | Closed apo conformation | <3.0 |
Bovine | 78 | Enhanced protease resistance | <3.5 |
Camel | 75 | Open apo conformation | <4.0 (N-lobe); <2.5 (C-lobe) |
Equine | 82 | Salt bridge stabilization | <3.2 |
Lfcin B originates from the C-lobe of lactoferrin, which exhibits distinct iron-binding properties compared to the N-lobe. Both lobes adopt a conserved fold: two subdomains (N1, N2 or C1, C2) forming a deep cleft housing the iron-binding site. Each site coordinates Fe³⁺ via four amino acid ligands (two Tyr, one Asp, one His) and a synergistic carbonate anion (CO₃²⁻) [1] [7]. Despite structural similarities, the C-lobe binds iron with significantly higher affinity (KD ≈ 10−22 M) than the N-lobe due to slower release kinetics and greater stability in the closed conformation [1] [7]. Key determinants of this differential affinity include:
Lfcin B (residues 17–41 of bovine lactoferrin) retains cationic amphipathicity but lacks iron-binding capacity. Its β-sheet structure, stabilized by a disulfide bond, enables membrane disruption via electrostatic interactions with anionic microbial surfaces [5].
Table 2: Comparative Iron-Binding Properties of Lactoferrin Lobes
Feature | N-lobe | C-lobe | Functional Implication for Lfcin B |
---|---|---|---|
Iron-binding ligands | Asp60, Tyr92, Tyr192, His253 (bovine) | Asp395, Tyr433, Tyr526, His595 (bovine) | Lfcin B lacks iron-binding residues |
Iron dissociation rate | Fast (t1/2 ~ min at pH 4.0) | Slow (t1/2 ~ hours at pH 4.0) | Prolonged antimicrobial activity |
Conformational stability | Flexible hinge; prone to opening | Rigid; salt-bridge stabilized | Source of protease-resistant peptides |
Iron affinity (KD) | ~10−15 M | ~10−22 M | N/A |
Lactoferrin glycosylation significantly influences its proteolytic processing and the bioactivity of derived peptides like Lfcin B. Glycosylation patterns are species- and tissue-specific:
Glycosylation impacts Lfcin B generation:
Table 3: Glycosylation Impact on Lactoferrin Function and Lfcin B Release
Glycosylation Feature | Human Lactoferrin | Bovine Lactoferrin | Role in Lfcin B Bioactivity |
---|---|---|---|
Primary glycosylation sites | Asn138, Asn479 (minor), Asn624 | Asn233, Asn281, Asn368, Asn476, Asn545 | Asn545 stabilizes C-lobe conformation |
Dominant glycan type | Complex, sialylated | High-mannose & hybrid | Shields epitopes; delays degradation |
Effect on protease resistance | Moderate (Asn624 protects C-lobe) | High (multi-site glycosylation) | Enables gastric release of intact Lfcin B |
Role in receptor interactions | Blocks viral adhesion | Enhances macrophage recognition | Indirectly modulates immune effects |
Recombinant production of functional lactoferrin-derived peptides requires precise post-translational processing. Native Lfcin B is generated in vivo via gastric pepsin cleavage of lactoferrin’s C-lobe [5]. Recombinant strategies face challenges in mimicking this process:
Prokaryotic Systems (E. coli):
Eukaryotic Systems:
Table 4: Recombinant Platforms for Lactoferrin-Derived Peptide Production
Expression System | Yield | Advantages | Limitations for Lfcin B Production |
---|---|---|---|
E. coli | 200–500 mg/L | Cost-effective; scalable | No glycosylation; endotoxin contamination |
P. pastoris | 50–100 mg/L | Secretory; glycosylation | Non-human glycans; proteolytic degradation |
CHO Cells | 10–50 mg/L | Human-like PTMs; secretion | Low yield; high cost; long culture times |
Cell-Free | 0.5–1 mg/mL | Rapid; flexible (isotopes, tags) | Economically non-viable for large-scale |
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